molecular formula C27H26FN3O4 B2375763 2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 932523-83-6

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2375763
CAS No.: 932523-83-6
M. Wt: 475.52
InChI Key: ZNIHHMWIIWMFQU-UHFFFAOYSA-N
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Description

The compound “2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule. Unfortunately, there is not much specific information available about this compound .

Scientific Research Applications

Anticancer Activity

  • Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized using a one-pot three-component method. These compounds were evaluated for antitumor activities against various human cancer cell lines (A549, HeLa, MCF-7, and U2OS) using the MTT assay. Many of the synthesized compounds exhibited moderate to high levels of antitumor activities, with some showing more potent inhibitory activities comparable to the control, 5-fluorouracil. One representative compound, 4u, demonstrated the ability to arrest HeLa cells in S and G2 stages, accompanied by apoptosis, as confirmed by various staining methods and flow cytometry (Fang et al., 2016).

Binding Characteristics

  • The binding characteristics of [3H]DAA1106, a novel and selective ligand for peripheral benzodiazepine receptors, were investigated in the mitochondrial fractions of the rat brain. This study provides insights into the selective inhibition and potential physiological relevance of peripheral benzodiazepine receptors (Chaki et al., 1999).

Structural Aspects and Properties

  • The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been studied, revealing insights into gel formation, crystalline solids, and fluorescence emission properties. These findings highlight the potential utility of such compounds in biochemical and medicinal applications (Karmakar et al., 2007).

Synthesis and Antitumor Activity

  • A series of novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. The study demonstrated broad-spectrum antitumor activity for certain compounds, nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies further supported the potential mechanism of action, suggesting the inhibition of EGFR-TK and B-RAF kinase as possible targets (Al-Suwaidan et al., 2016).

Therapeutic Effect of Novel Derivatives

  • The therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis was evaluated, demonstrating significant antiviral and antiapoptotic effects in vitro and in vivo. This study highlights the potential of such compounds in the treatment of viral infections (Ghosh et al., 2008).

Properties

IUPAC Name

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O4/c1-17-4-5-18-13-19(15-29-22-10-11-24(34-2)25(14-22)35-3)27(33)31(23(18)12-17)16-26(32)30-21-8-6-20(28)7-9-21/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIHHMWIIWMFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CNC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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